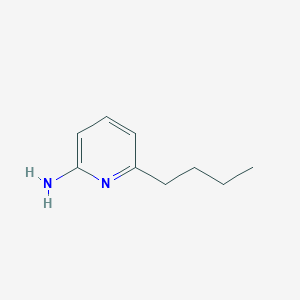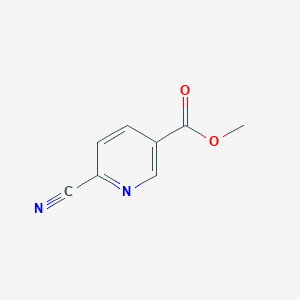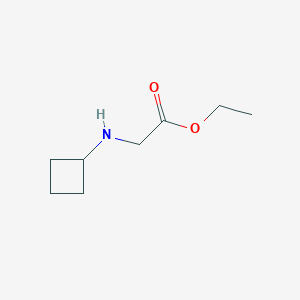
6-丁基吡啶-2-胺
描述
6-Butylpyridin-2-amine is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It is also known by its IUPAC name, 6-butyl-2-pyridinamine . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely studied due to their significant biological and chemical properties.
科学研究应用
6-Butylpyridin-2-amine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
作用机制
Target of Action
The primary targets of 6-Butylpyridin-2-amine are currently unknown. The compound is a biochemical used for proteomics research
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways. The downstream effects of these pathways would depend on the specific proteins and processes involved.
Pharmacokinetics
It has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability .
Result of Action
As a biochemical used in proteomics research , it may influence protein synthesis, modification, or degradation, leading to changes in cellular functions.
Action Environment
The action, efficacy, and stability of 6-Butylpyridin-2-amine can be influenced by various environmental factors. For instance, its storage temperature should be room temperature, and it should be kept in a dark place under an inert atmosphere . These conditions can help maintain its stability and efficacy. Other factors, such as pH, the presence of other chemicals, and biological factors in a living organism, could also affect its action.
生化分析
Biochemical Properties
6-Butylpyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as diamine oxidase, which is involved in the catabolism of polyamines. The interaction between 6-Butylpyridin-2-amine and diamine oxidase results in the deamination of the compound, leading to the formation of aminoaldehydes and hydrogen peroxide . This interaction is crucial for understanding the metabolic pathways and the role of 6-Butylpyridin-2-amine in cellular metabolism.
Cellular Effects
The effects of 6-Butylpyridin-2-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Butylpyridin-2-amine has been shown to affect the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance . Additionally, it can alter cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, 6-Butylpyridin-2-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of diamine oxidase, inhibiting its activity and preventing the breakdown of polyamines . This inhibition leads to an accumulation of polyamines, which can have various effects on cellular functions, including cell growth and differentiation. Furthermore, 6-Butylpyridin-2-amine can modulate gene expression by interacting with transcription factors or signaling molecules, thereby influencing the transcriptional regulation of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Butylpyridin-2-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to 6-Butylpyridin-2-amine in in vitro studies has shown that it can lead to sustained changes in cellular metabolism and gene expression, indicating its potential for long-term biological effects.
Dosage Effects in Animal Models
The effects of 6-Butylpyridin-2-amine vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate cellular functions without causing significant adverse effects . At higher doses, 6-Butylpyridin-2-amine can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage considerations in the use of 6-Butylpyridin-2-amine in research and potential therapeutic applications.
Metabolic Pathways
6-Butylpyridin-2-amine is involved in several metabolic pathways, including the catabolism of polyamines. The compound interacts with enzymes such as diamine oxidase, which catalyzes the deamination of polyamines to produce aminoaldehydes and hydrogen peroxide . This interaction is crucial for maintaining cellular homeostasis and regulating metabolic flux. Additionally, 6-Butylpyridin-2-amine can influence metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of 6-Butylpyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, facilitated by transporter proteins . Once inside the cell, 6-Butylpyridin-2-amine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. This distribution is essential for understanding the compound’s biological activity and its effects on cellular functions.
Subcellular Localization
6-Butylpyridin-2-amine exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize to the peroxisomes, where it participates in the catabolism of polyamines . This localization is facilitated by targeting signals and post-translational modifications that direct 6-Butylpyridin-2-amine to the peroxisomes. The subcellular localization of the compound is crucial for its role in cellular metabolism and its interactions with other biomolecules.
准备方法
The synthesis of 6-Butylpyridin-2-amine involves several steps. One common method includes the reaction of 2-bromopyridine with various secondary N-alkyl(aryl)formamides . The intermediate aminopyridine formamide is then cleaved in situ through methanolysis or hydrolysis to yield 2-alkyl(aryl)aminopyridines in high yields
化学反应分析
6-Butylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
相似化合物的比较
6-Butylpyridin-2-amine can be compared with other pyridine derivatives, such as:
2-Aminopyridine: A simpler analog with a similar structure but without the butyl group.
4-Aminopyridine: Another analog with the amino group at a different position on the pyridine ring.
6-Methylpyridin-2-amine: A similar compound with a methyl group instead of a butyl group. The uniqueness of 6-Butylpyridin-2-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
6-butylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-3-5-8-6-4-7-9(10)11-8/h4,6-7H,2-3,5H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUWACXYDOBYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539322 | |
| Record name | 6-Butylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95337-74-9 | |
| Record name | 6-Butylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-Benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1282309.png)


